molecular formula C23H26N2O5S B3990220 3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B3990220
M. Wt: 442.5 g/mol
InChI Key: UUFHKFRYLVNXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” is a complex organic compound that belongs to the class of pyrrolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” typically involves multi-step organic reactions. The starting materials may include 3-methoxybenzaldehyde, morpholine, and thiophene-2-carboxylic acid. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Cyclization: Formation of the pyrrolinone ring through cyclization reactions.

    Functional Group Modifications: Introduction of hydroxyl, methoxy, and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis for the development of new materials and molecules.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound may have potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, it may be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of “3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5-phenyl-1-propyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
  • 3-Hydroxy-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Uniqueness

The unique structural features of “3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” include the presence of a methoxy group on the phenyl ring and a morpholinylpropyl group. These features may contribute to its distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-hydroxy-2-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-29-17-6-2-5-16(15-17)20-19(21(26)18-7-3-14-31-18)22(27)23(28)25(20)9-4-8-24-10-12-30-13-11-24/h2-3,5-7,14-15,20,27H,4,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFHKFRYLVNXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
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3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
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3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
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3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
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3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Reactant of Route 6
3-Hydroxy-5-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

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